molecular formula C11H5F5N2 B12582317 2-Pyridinamine, N-(pentafluorophenyl)- CAS No. 196189-94-3

2-Pyridinamine, N-(pentafluorophenyl)-

Cat. No.: B12582317
CAS No.: 196189-94-3
M. Wt: 260.16 g/mol
InChI Key: UYPACGOVZUZYRG-UHFFFAOYSA-N
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Description

2-Pyridinamine, N-(pentafluorophenyl)- is an organic compound with the molecular formula C11H5F5N2. It is a derivative of pyridine, where the amino group at the 2-position is substituted with a pentafluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-(pentafluorophenyl)- typically involves the reaction of 2-aminopyridine with pentafluorobenzene under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the amino group of 2-aminopyridine attacks the pentafluorobenzene, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-(pentafluorophenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

2-Pyridinamine, N-(pentafluorophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-(pentafluorophenyl)- involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, making it a potent inhibitor of certain enzymes. The compound can also participate in hydrogen bonding and π-π interactions, further stabilizing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinamine, N-(pentafluorophenyl)- is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more versatile in various applications compared to its simpler analogs .

Properties

CAS No.

196189-94-3

Molecular Formula

C11H5F5N2

Molecular Weight

260.16 g/mol

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H5F5N2/c12-6-7(13)9(15)11(10(16)8(6)14)18-5-3-1-2-4-17-5/h1-4H,(H,17,18)

InChI Key

UYPACGOVZUZYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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